Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a pyrimidinylpiperazine moiety, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidinylpiperazine derivatives, are known to act as antagonists of the α2-adrenergic receptor .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as the α2-adrenergic receptor, leading to changes in cellular signaling .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to adrenergic signaling .
Result of Action
Based on the known targets of similar compounds, it can be inferred that it may lead to changes in cellular signaling, potentially affecting cell function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate are largely determined by its structural features. The pyrimidine ring in the compound is known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic agent with a similar pyrimidinylpiperazine structure.
Dasatinib: An anticancer agent that also contains a piperazine moiety.
Eptapirone: An anxiolytic compound with a related chemical structure.
Uniqueness
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to its combination of a benzothiophene core and a pyrimidinylpiperazine moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-2-27-18(24)16-17(14-6-3-4-7-15(14)28-16)29(25,26)23-12-10-22(11-13-23)19-20-8-5-9-21-19/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLWJPMPDHIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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